AP C5 - 2234272-10-5

AP C5

Catalog Number: EVT-259489
CAS Number: 2234272-10-5
Molecular Formula: C16H13N5
Molecular Weight: 275.315
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AP C5 is a potent and selective PKG2 inhibitor.

4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives

Compound Description: This series of compounds features a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine core with a sulfonamide moiety linked through either an ethylamine or propylamine bridge. These compounds were designed as potential V600EBRAF inhibitors, with some showing significant activity against this target and various cancer cell lines [].

Compound Description: This study investigated 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide (H2L) and its copper(II) complexes containing various amine ligands. These compounds exhibited significant antiproliferative activity against cancer cell lines and demonstrated antioxidant properties [, ].

Bis-(4-imidazol-1-yl-phenyl)-amine based Coordination Polymers

Compound Description: This research explored the synthesis and properties of coordination polymers assembled from bis-(4-imidazol-1-yl-phenyl)-amine (bimpa), various benzenedicarboxylic acids, and zinc or cadmium salts. These polymers showed interesting structural diversity and exhibited photocatalytic activity [].

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: MBA236 is a potent cholinesterase and monoamine oxidase dual inhibitor derived from the lead compound ASS234. It shows promise for treating neurodegenerative diseases [].

Synthesis Analysis

The synthesis of complement component C5 involves several key steps:

  1. Gene Expression: The gene encoding C5 is transcribed into messenger RNA, which is then translated into a precursor protein known as pro-C5.
  2. Post-Translational Modifications: The pro-C5 undergoes glycosylation and cleavage at specific sites to yield the mature C5 protein. This process involves proteolytic cleavage by enzymes such as C5 convertase.
  3. Proteolytic Activation: The active form of C5 is generated through cleavage by C5 convertase, resulting in C5b and C5a fragments .

Technical details regarding the synthesis can include methods such as recombinant DNA technology to produce large quantities of C5 for research and therapeutic purposes.

Molecular Structure Analysis

The molecular structure of complement component C5 consists of two main chains:

  • Alpha Chain: Approximately 115 kDa.
  • Beta Chain: Approximately 75 kDa.

These chains are held together by disulfide bonds and are further stabilized by glycosylation. The structure allows for specific interactions with other complement proteins during the activation cascade .

Structural Data

  • Molecular Weight: 190 kDa (native form).
  • Isoelectric Point: Varies based on glycosylation patterns.
  • Structure Type: Glycoprotein.
Chemical Reactions Analysis

Complement component C5 participates in several critical biochemical reactions:

  1. Cleavage by Convertases: The primary reaction involves its cleavage into C5a and C5b by serine protease enzymes known as convertases.
  2. Formation of Membrane Attack Complex: Following its activation, C5b binds with other complement components (C6 through C9) to form the membrane attack complex, which disrupts pathogen membranes .

Technical details regarding these reactions include kinetic studies to understand the rates of activation and binding affinities with other complement components.

Mechanism of Action

The mechanism of action for complement component C5 involves several steps:

  1. Recognition and Binding: Upon pathogen recognition, complement proteins bind to surfaces and activate convertases.
  2. Proteolytic Cleavage: Convertases cleave C5 into C5a and C5b.
  3. Inflammatory Response: C5a acts as a potent anaphylatoxin, attracting immune cells to sites of infection.
  4. Membrane Attack Complex Formation: C5b initiates a cascade leading to the assembly of the membrane attack complex that directly lyses pathogens .

Data on Mechanism

  • C5a Functionality: Acts at nanomolar concentrations to induce chemotaxis.
  • C5b Interactions: Initiates complex formation with a stoichiometry dependent on available complement proteins.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless solution when purified.
  • Solubility: Highly soluble in physiological saline.

Chemical Properties

  • Stability: Sensitive to temperature and pH variations; optimal activity at physiological pH (around 7.4).
  • Reactivity: Reacts readily with other complement proteins during immune responses.

Relevant analyses include spectrophotometric assays to determine concentration and purity during purification processes .

Applications

Complement component C5 has several significant scientific uses:

  1. Therapeutic Targets: Due to its role in inflammation, it is targeted for therapies in conditions such as autoimmune diseases and sepsis.
  2. Diagnostic Tools: Antibodies against C5 are used in diagnostics for various diseases involving complement dysregulation .
  3. Research Applications: Used extensively in immunology research to study immune responses and develop new therapeutic strategies targeting the complement system .
Introduction to Complement C5 in Immune Biology

Evolutionary Significance of Complement C5 in Vertebrate Immunity

C5 emerged approximately 500 million years ago during the Cambrian explosion, coinciding with the divergence of jawed vertebrates (gnathostomes) from jawless fish (cyclostomes). Genomic analyses reveal that C5 evolved from gene duplication events in an ancestral thioester-containing protein (TEP) similar to C3 and α2-macroglobulin [7] [9]. While cyclostomes like lampreys possess primitive C3-like molecules with thioester domains enabling opsonization, they lack true C5 homologs or lytic pathways. The emergence of C5 correlates with two key evolutionary innovations:

  • MAC formation: C5b-initiated pore formation provided enhanced defense against encapsulated pathogens
  • Anaphylatoxin signaling: C5a enabled complex chemotactic and immunomodulatory functions [10]

This evolutionary trajectory is evidenced by:

  • Teleost-specific C5 expansions: Rainbow trout express two functionally distinct C5 isoforms (C5-1 and C5-2) with differential inflammatory potentials
  • Domain shuffling: Incorporation of a C-terminal C345C domain not present in C3, crucial for convertase binding and terminal pathway assembly [9]
  • Diversification of receptors: Co-evolution of C5a receptors (C5aR1, C5aR2) enabling myeloid cell recruitment

Table 1: Evolutionary Milestones in Complement C5 Development

Evolutionary StageKey C5-Related InnovationsFunctional Consequences
Cyclostomes (500 MYA)Primordial C3/TEPs with thioester bondsOpsonization only; no lytic pathway
Cartilaginous fish (450 MYA)Emergence of true C5 geneInitial MAC components (C6, C7)
Bony fish (400 MYA)C5 gene duplication (e.g., trout C5-1/C5-2)Specialized inflammatory responses
Mammals (200 MYA)C5a receptor diversification (C5aR1, C5aR2)Fine-tuned leukocyte recruitment

Structural and Functional Overview of C5 in the Complement Cascade

C5 exists as a 1675-amino acid disulfide-linked heterodimer comprising:

  • α-chain (115 kDa): Contains the anaphylatoxin domain (C5a) and C345C domain critical for convertase binding
  • β-chain (75 kDa): Shares homology with C3/C4 β-chains but lacks activation cleavage sites [9]

Unlike C3, C5 contains no thioester bond, rendering it incapable of direct surface opsonization. Instead, its activation requires binding to C5 convertases: enzyme complexes formed by pathway-specific components:

  • Classical/Lectin pathway: C4b2aC3b
  • Alternative pathway: C3bBbC3b [8]

The molecular choreography of C5 activation involves:

  • Docking: C345C domain binds MG7 macroglobulin domain of convertase-associated C3b
  • Conformational change: Convertase binding induces allosteric shift exposing the R751-L752 scissile bond
  • Proteolysis: Cleavage by serine protease components (C2a, Bb) releases C5a (11 kDa) and exposes C5b labile binding site
  • MAC initiation: Nascent C5b recruits C6 within 0.1 ms to prevent aqueous inactivation [8] [9]

Table 2: Structural Domains of Human C5 and Their Functions

DomainLocationKey FunctionsBinding Partners
Anaphylatoxinα-chain N-termReleased as C5a; chemoattractantC5aR1, C5aR2
MG1-8Both chainsScaffold stabilityFactor H, C3 convertases
Linkerα-chainFlexibility during activationN/A
TEDα-chainAnchors to convertasesC3b, C4b
C345Cα-chain C-termCritical for convertase bindingC3b, Bb, C2a

Notably, bovine knob domains (K8/K57/K92/K149) isolated from ultralong CDR H3 antibodies demonstrate species-specific C5 modulation. K92 selectively inhibits alternative pathway convertases by binding the C5 C-terminal domain, inducing allosteric changes that propagate >50 Å to the convertase interface [5].

Role of C5 Cleavage in Inflammatory and Pathogenic Responses

C5 cleavage represents the "point of no return" in complement activation, unleashing two potent effector molecules:

C5a - Master Inflammatory Regulator

  • Chemotaxis: Recruits neutrophils, monocytes, eosinophils via G-protein-coupled receptor C5aR1 (CD88) at picomolar concentrations
  • Cell activation: Induces oxidative burst, degranulation, and NETosis in neutrophils
  • Immunomodulation:
  • Upregulates TLR expression on antigen-presenting cells
  • Drives Th1 differentiation through IL-12 induction
  • Triggers inflammasome activation in myeloid cells [6]

Recent research reveals a novel C5aR2-prostacyclin-IL-1R2 axis in CD4+ T cells that orchestrates Th1 contraction. C5a signaling through C5aR2 shifts lipid mediator dominance from PGE2 to prostacyclin (PGI2), inducing autocrine signaling that upregulates the IL-1 decoy receptor IL-1R2. This sequesters Th1-driving IL-1β, terminating effector responses. Dysregulation of this pathway underlies persistent Th1 activity in rheumatoid arthritis, Crohn's disease, and cryopyrin-associated periodic syndromes (CAPS) [2].

C5b-9 - The Membrane Attack Complex (MAC)

  • Pore formation: 10-20 nm transmembrane channels causing osmotic lysis of susceptible pathogens
  • Sublytic signaling: At sublytic densities, induces:
  • Pro-inflammatory gene expression (IL-8, MCP-1)
  • Phospholipase C activation
  • Cell proliferation or apoptosis depending on cell type [6] [8]

Pathological Implications of Dysregulated C5 Activation1. Autoinflammatory diseases:- CAPS: Gain-of-function NLRP3 mutations drive C5a-mediated IL-1β hypersecretion- aHUS: Uncontrolled alternative pathway activation causes endothelial MAC deposition- AMD: Drusen-associated C5a promotes choroidal neovascularization through VEGF induction [9]

  • Infectious subversion:
  • Staphylococcus aureus SSL7 binds C5 β-chain, blocking C5 convertase access
  • Tick proteins OmCI and RaCI trap C5 in closed conformation preventing cleavage [5]
  • Therapeutic targeting:
  • Monoclonal antibodies (eculizumab/ravulizumab) block C5 cleavage
  • Peptide inhibitors (knob domains) exploit allosteric modulation sites
  • RNAi targeting hepatic C5 synthesis (ALN-CC5) [5] [6]

Table 3: Pathological Conditions Linked to C5 Dysregulation

Disease CategoryRepresentative DisordersKey C5 Involvement
HematologicPNH, aHUSUncontrolled MAC-mediated hemolysis
NeurologicalMyasthenia gravis, GBSAutoantibody-driven C5 activation
OcularAMD, diabetic retinopathyC5a-induced VEGF secretion
RenalMembranous nephropathy, C3GGlomerular MAC deposition
InfectiousSevere COVID-19, sepsisC5a-driven cytokine storm

Properties

CAS Number

2234272-10-5

Product Name

AP C5

IUPAC Name

4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine

Molecular Formula

C16H13N5

Molecular Weight

275.315

InChI

InChI=1S/C16H13N5/c1-2-8-18-16-19-9-7-15(20-16)13-3-5-14(6-4-13)21-11-10-17-12-21/h1,3-7,9-12H,8H2,(H,18,19,20)

InChI Key

QKHQFSQJQKGFAA-UHFFFAOYSA-N

SMILES

C#CCNC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=CN=C3

Solubility

Soluble in DMSO (25mg/mL)

Synonyms

AP C5; AP-C5; APc5.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.